Picoxystrobin's fungicidal activity stems from its action as a Quinone outside Inhibitor (QoI), classified as a Respiration Inhibitor (C) and specifically within FRAC Group 11 [1] [2].
The following diagram illustrates the specific disruption point of this compound within the fungal mitochondrial electron transport chain:
Diagram 1: this compound inhibits electron transfer at the Qo site of cytochrome bc1 complex (Complex III), halting ATP production [1] [2].
| Parameter | Details |
|---|---|
| FRAC Group | 11 (Quinone outside Inhibitors - QoIs) [1] [2] |
| Chemical Class | Strobilurin (Methoxyacrylate) [4] [2] |
| Resistance Risk | High [1] |
| Activity Spectrum | Broad-spectrum (Rusts, Powdery Mildew, Downy Mildew, Leaf Spots, Blights, etc.) [5] [2] |
| Formulation Example | This compound 22.52% SC (Suspension Concentrate) [2] |
| Crop | Target Disease | Pathogen Example | Dosage (ml/acre) [2] |
|---|---|---|---|
| Cereals (Wheat, Barley) | Rusts, Powdery Mildew, Net Blotch, Tan Spot | Puccinia spp., Blumeria graminis | Not Specified |
| Soybean | Rust, Leaf Spot | Phakopsora pachyrhizi, Cercospora kikuchii | 160-170 |
| Grape | Downy Mildew, Powdery Mildew | Plasmopara viticola, Uncinula necator | 160-170 |
| Rice | Rice Blast | Pyricularia oryzae | 240-250 |
| Cumin | Blight | Alternaria burnsii | 160-170 |
Beyond direct fungal control, QoI fungicides like this compound induce "physiological side effects" or "greening effect" in plants [1]. This results from inhibited ethylene production, leading to delayed senescence, prolonged chlorophyll retention, improved nitrogen utilization, and strengthened cell walls [1].
Pathogen resistance to QoI fungicides is a major concern, characterized as high-risk [1]. Mutations in the mitochondrial cytochrome b gene (e.g., G143A) can alter the Qo site, reducing fungicide binding affinity [1].
Key Management Strategies [1]:
Research on fungicide effects requires standardized methodologies. The following diagram outlines a generalized workflow for in vitro assessment of fungicide impact on fungal organisms, synthesizing approaches from published studies [6].
Diagram 2: Generalized workflow for in vitro assessment of fungicide effects on fungal organisms [6].
Key Methodological Considerations [6]:
This compound serves as a potent QoI fungicide with a well-defined biochemical mechanism targeting fungal mitochondria. Its high resistance risk necessitates strict adherence to anti-resistance strategies, primarily through application in mixtures with different mode-of-action fungicides.
The fundamental properties of picoxystrobin that influence its environmental behavior are summarized in the table below.
| Property | Value | Conditions / Notes | Implications |
|---|---|---|---|
| Water Solubility [1] | 3.1 mg/L | Low (at 20°C, pH 7) | Low potential for leaching, but high mobility if dissolved. |
| Vapor Pressure [1] | Data missing | - | - |
| Octanol-Water Partition Coefficient (Log KOW) [1] | 3.6 | High (at 20°C, pH 7) | High potential to adsorb to soil and organic matter; may bioaccumulate. |
| Henry's Law Constant [1] | Data missing | - | - |
| Melting Point [1] | 75 °C | - | - |
| Molecular Formula [1] | C₁₈H₁₆F₃NO₄ | - | - |
| Molecular Mass [1] | 367.32 g/mol | - | - |
This compound's movement and transformation in the environment lead to specific regulatory concerns, particularly in the European Union.
While the search results do not provide detailed, step-by-step laboratory protocols for this compound specifically, they outline the mandatory studies required for regulatory assessment. The following table lists these required studies based on U.S. EPA guidelines [5].
| Study Type | Guideline Number | Use Pattern | Test Substance |
|---|---|---|---|
| Hydrolysis | 835.2120 | Terrestrial, Aquatic, etc. | TGAI or PAIRA |
| Photodegradation in Water | 835.2240 | Terrestrial, Aquatic | TGAI or PAIRA |
| Photodegradation on Soil | 835.2410 | Terrestrial, Forestry | TGAI or PAIRA |
| Aerobic Soil Metabolism | 835.4100 | Terrestrial, Greenhouse, etc. | TGAI or PAIRA |
| Anaerobic Soil Metabolism | 835.4200 | Terrestrial | TGAI or PAIRA |
| Aerobic Aquatic Metabolism | 835.4300 | Terrestrial, Aquatic, Forestry | TGAI or PAIRA |
| Anaerobic Aquatic Metabolism | 835.4400 | Terrestrial, Aquatic, Forestry | TGAI or PAIRA |
| Leaching & Adsorption/Desorption | 835.1230 / 835.1240 | Terrestrial, Aquatic, etc. | TGAI or PAIRA |
| Laboratory Volatility | 835.1410 | Conditionally Required | TEP |
| Terrestrial Field Dissipation | 835.6100 | Terrestrial, Residential Outdoor | TEP |
| Aquatic Field Dissipation | 835.6200 | Aquatic | TEP |
TGAI = Technical Grade of the Active Ingredient; PAIRA = Pure Active Ingredient Radio-labeled; TEP = Typical End-use Product [5]
The process for conducting an environmental fate assessment, as derived from regulatory requirements, can be visualized as a multi-stage workflow. The diagram below outlines the key phases from initial planning to final risk characterization.
The workflow for environmental fate assessment moves from lab studies to field validation and risk modeling [2] [5] [6].
Although not a standard regulatory test, research on strobilurin fungicides suggests potential for microbial biodegradation.
This compound is a broad-spectrum strobilurin fungicide known for its unique mobility within plants. Its systemic activity allows it to be redistributed through the plant's vascular system, while its fumigation activity enables it to move in the air surrounding the plant tissue. This dual action provides both protective and curative effects against fungal diseases [1] [2].
The core of its biological activity lies in its mode of action: it inhibits mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby preventing ATP production and energy generation (FRAC Code 11) [3].
The following tables summarize the fungicide's fundamental identities and its specific mobility characteristics.
Table 1: Fundamental Profile of this compound
| Property | Description |
|---|---|
| Chemical Name | methyl (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl}acrylate [3] |
| IUPAC Name | methyl (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl}acrylate [3] |
| CAS RN | 117428-22-5 [1] [3] |
| Molecular Formula | C₁₈H₁₆F₃NO₄ [3] |
| Mode of Action | Respiration inhibitor (QoI fungicide; FRAC Group 11) [3] |
Table 2: Systemic and Fumigation Activity of this compound
| Activity Type | Description & Mechanism |
|---|---|
| Systemic Activity | Once absorbed by leaves, it can move in the xylem (the water-conducting tissue). It is redistributed within the plant's transportation system along with the flow of water [1]. |
| Fumigation Activity | The active ingredient can move in the gas phase on the leaf surface and can also be absorbed from the gas phase into the leaf to then move in the xylem [1]. |
| Key Advantage | This combination provides better therapeutic (curative) activity compared to other strobilurins like azoxystrobin and trifloxystrobin, as the active ingredient can be effectively redistributed to protect new growth and act on existing infections [1]. |
Table 3: Physicochemical Properties Governing Mobility
| Property | Value | Implication for Mobility & Activity |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 3.1 mg/L [3] | Relatively low solubility facilitates its movement in the gas phase (fumigation activity) and influences its behavior in the plant's aqueous vascular system. |
| Log P (at 20°C, pH 7) | 3.6 [3] | This high octanol-water partition coefficient indicates strong lipophilicity, which aids in crossing plant cuticles and cell membranes, supporting systemic movement. |
The industrial synthesis of this compound, as described in a patent, provides insight into its production. The process centers on a key condensation reaction that forms the core methoxyacrylate structure responsible for its fungicidal activity [1] [3].
Detailed Condensation Reaction Protocol from Patent CN112679422A [1]:
This method is noted for its simple process, mild reaction conditions, and avoidance of highly toxic methylating agents like dimethyl sulfate, making it more suitable for industrial production [1].
The diagram below illustrates the journey of this compound from application to its site of action within the plant, integrating its systemic and fumigation pathways.
This compound mobility and mode of action pathway, showing systemic and fumigation routes from application to fungal respiration inhibition.
For researchers and professionals in drug and agrochemical development, the following points are particularly relevant:
The table below summarizes the two primary synthetic routes for this compound, highlighting their key features and steps.
| Method & Source | Key Features | Core Chemical Reaction/Step | Steps | Reported Yield |
|---|---|---|---|---|
| One-Pot Condensation [1] [2] | Simple process, mild conditions, avoids highly toxic methylating agents [1]. Scalable industrial process where acetic anhydride neutralizes byproducts, improving yield [2]. | Condensation of methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate with acetic anhydride and trimethyl orthoformate [1]. | 1 | Not explicitly stated, but noted as high-yielding [1]. |
| Alkali Metal Salt Condensation [3] | Saves acid-binding agents; reduces equipment costs and waste; suitable for industrial production [3]. | Reaction of alkali metal salt of 2-hydroxy-6-trifluoromethylpyridine with (E)-3-methoxy-2-(2-halomethylphenyl)-2-methyl acrylate [3]. | 2 | Over 82% (total yield for hydrolysis and condensation) [3]. |
| Traditional Multi-Step [4] [5] | Historically common; uses toxic dimethyl sulfate for O-methylation; more complex with lower industrial favor [4] [5]. | Formylation of methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, followed by O-methylation with dimethyl sulfate [4] [5]. | 4 | Not specified in search results. |
Here are the specific laboratory procedures for the two modern and efficient synthesis methods.
This method is noted for its simple process, mild reaction conditions, and high yield, making it favorable for industrial production [1].
This two-step process avoids the use of acid-binding agents and simplifies the hydrolysis step, reducing material cost and solid waste [3].
Step 1: Synthesis of Alkali Metal Salt of 2-Hydroxy-6-trifluoromethylpyridine
Step 2: Condensation to Form this compound
This workflow shows the two-step process for the alkali metal salt method, starting from a halopyridine precursor:
For research and industrial development, the One-Pot Condensation Method is particularly noteworthy due to its operational simplicity and avoidance of highly toxic reagents. The Alkali Metal Salt Method also presents a compelling alternative with high yield and reduced waste. The traditional multi-step method using dimethyl sulfate is less attractive for modern, environmentally conscious production.
For researchers requiring solubility and stability data, key parameters are listed in the following table.
| Parameter | Value | Conditions |
|---|---|---|
| Water Solubility | 3.1 mg/L | 20 °C, pH 7 [1] |
| Octanol-Water Partition Coefficient (Log P) | 3.6 | 20 °C, pH 7 [1] |
| Solubility in Organic Solvents | 250,000 mg/L | Acetone, Ethyl acetate, Xylene [1] |
| Stability | Decomposes before boiling | [1] |
Picoxystrobin exhibits both preventative and curative activity [1]. Its primary mode of action is the inhibition of mitochondrial respiration in fungal cells.
The following diagram illustrates this mechanism and its consequences.
This compound is a broad-spectrum fungicide effective against a wide range of fungal diseases, including rusts, mildews, leaf spots, and blights [3] [1]. Its primary applications include:
| Use Case | Target Crops | Key Diseases Controlled |
|---|---|---|
| Disease Prevention in Cereals [4] [5] | Wheat, barley, corn, oats, rye [6] [1] | Rusts, Septoria leaf spot, Powdery mildew [3] [1] |
| Soybean Disease Management [4] [5] | Soybeans | Frogeye leaf spot, Rust, White mould [4] [1] |
| Vegetable Crop Protection [4] | Various vegetables | Early blight, Downy mildew [4] |
| Seed Treatment [5] | Canola, soybeans, cereals [5] [7] | Protects during germination, improves early-stage vigor [5] |
| Post-Harvest Disease Suppression [4] [5] | Grains, tubers | Suppresses fungal growth during storage, extends shelf life [4] [5] |
A common synthetic route for this compound involves a condensation reaction. One reported method proceeds with a 98% yield using the following protocol [8]:
This compound is classified as a high-risk for resistance development by FRAC [2]. To delay resistance, it is crucial to implement anti-resistance strategies including:
This compound's registration status varies globally, with significant regulatory attention on its environmental and toxicological profile.
European Union: The approval of this compound was not renewed [1] [7]. The European Food Safety Authority (EFSA) assessment identified critical areas of concern, including:
Canada: Health Canada conducted a special review and concluded that products containing this compound continue to meet registration standards, provided updated risk mitigation measures (e.g., spray buffer zones for aquatic habitats) are implemented [7]. The assessment acknowledged risks to aquatic invertebrates and earthworms but found them manageable with restrictions [7].
Ecotoxicity: Studies indicate that this compound is highly toxic to aquatic life. It has been shown to cause developmental abnormalities, oxidative stress, and immunotoxicity in zebrafish embryos, with a 96-hour LC₅₀ of 86 µg/L [9].
Picoxystrobin is a methoxyacrylate fungicide belonging to the strobilurin class [1] [2]. These compounds are derived from naturally occurring antifungal compounds produced by certain wood-rot fungi.
While a definitive discovery timeline is not available in the search results, key commercial milestones are known. It was originally discovered by Syngenta (then ICI) and later, in 2006, its global rights were transferred to DuPont as part of a broader business agreement [4]. It was the fourth strobilurin fungicide to be marketed [4].
This compound operates through a well-defined biochemical mechanism that disrupts fungal energy production.
The following diagram illustrates this process and the resistance mechanism:
Diagram 1: this compound's fungicidal action and fungal resistance via cytochrome b mutation.
Intensive use of QoI fungicides like this compound exerts high selection pressure on fungal populations, leading to resistance. The primary mechanism involves point mutations in the mitochondrial gene encoding the cytochrome b protein [5].
Table 1: Documented Cytochrome b Mutations Conferring this compound Resistance
| Mutated Amino Acid | Resistance Level | Impact on Field Control | Pathogen Example |
|---|---|---|---|
| G143S | High (RF* > 100) | Control failure. This compound provides no control against these mutants. | Colletotrichum truncatum [5] |
| G137R | Moderate (RF < 50) | Reduced efficacy. Control is significantly lower compared to wild-type isolates. | Colletotrichum truncatum [5] |
| Unknown | Moderate | Reduced efficacy. Resistance occurs without cytochrome b mutation, suggesting alternative mechanisms. | Colletotrichum gloeosporioides [5] |
*RF: Resistance Factor
Integrated Resistance Management Strategies:
Monitoring this compound levels in environmental and food samples is crucial for safety and resistance management. Advanced methods offer high sensitivity and specificity.
Table 2: Analytical Methods for this compound Detection
| Method | Principle | Key Performance Metrics | Applications & Notes |
|---|---|---|---|
| Time-Resolved Fluorescence Immunochromatography (TRFICA) [6] | Competitive immunoassay using a specific monoclonal antibody and time-resolved fluorescent microspheres. | qLOD: 0.26-3.44 ng/mL (in vegetables). IC50: 5.29-37.68 ng/mL. Recovery: 79.8-105.0% [6]. | Rapid, on-site screening. High specificity and sensitivity, suitable for vegetables like cucumber, pepper, and tomato [6]. |
| Flow Injection-Chemiluminescence (FI-CL) [7] | This compound enhances chemiluminescence in a luminol-KMnO₄ system after ultrasonic treatment. | LOD: 0.27 ng/mL. Linear Range: 2–150 ng/mL. RSD: 3.9% (for 20 ng/mL) [7]. | A simple, low-cost, and rapid method for high-throughput analysis of water samples [7]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [6] | Chromatographic separation coupled with tandem mass spectrometry for detection. | Considered a reference method for its high accuracy, sensitivity, and specificity. | Used for confirmatory analysis in complex matrices. Validates the results of rapid screening methods like TRFICA [6]. |
This compound's environmental persistence and potential ecotoxicity are areas of active research, with microbial degradation offering a promising remediation pathway.
For researchers, key application areas include:
Picoxystrobin belongs to the Quinone outside Inhibitor (QoI) group of fungicides, classified as a strobilurin [1] [2]. Its primary molecular target is the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain [1] [3].
The inhibitory strength of this compound can be quantified by its effective concentration (EC₅₀), which is the concentration required to achieve 50% inhibition of a biological process. The following table summarizes its potency against the fungus Neopestalotiopsis clavispora:
| Biological Process Inhibited | Mean EC₅₀ Value (µg/mL) | Range (µg/mL) |
|---|---|---|
| Mycelial Growth [1] | 0.0282 ± 0.0148 | 0.0062 - 0.0658 |
| Spore Germination [1] | 0.0048 ± 0.0022 | 0.0014 - 0.0099 |
These data demonstrate that this compound is highly effective at inhibiting fungal growth, with spore germination being an even more sensitive process.
Fungi can develop resistance to QoI fungicides, often through point mutations in the mitochondrial gene that encodes the cytochrome b protein (such as the G143A mutation) [1]. However, studies on N. clavispora have shown that resistant mutants can suffer a fitness penalty:
This compound's mode of action is not exclusive to fungal mitochondria and can affect non-target organisms, leading to important environmental considerations.
| Organism / System | Observed Effect | Key Findings |
|---|---|---|
| Zebrafish (Danio rerio) | Developmental toxicity, oxidative stress, immunotoxicity [4] | 144-hour LC₅₀ for embryos was 213.8 µg/L; exposure caused hatching inhibition, deformities, and altered immune gene expression [4]. |
| Soil Microbial Community | Transient effects on respiration and community structure [5] | Initial decrease in microbial respiration activity was observed, but community structure and function recovered over a 70-day period [5]. |
| Microalgae (Tetradesmus obliquus) | Growth inhibition, oxidative stress, reduced chlorophyll [6] | The bacterium Hyphomicrobium sp. H-9 can biodegrade this compound, mitigating its toxic effects on algae [6]. |
For researchers investigating the effects of respiration-inhibiting fungicides, here are standard methodologies derived from the literature.
This protocol assesses the effect of a fungicide on the vegetative growth of fungi [1].
This protocol evaluates the effect on spore germination, which is often more sensitive than mycelial growth [1].
This cell-based assay directly measures chemical effects on cellular respiration and can characterize the mechanism of action [3].
The following diagram visualizes the experimental workflow for the Respirometric Screening Assay, which is used to identify and characterize mitochondrial toxicants like this compound [3].
This compound is a potent QoI fungicide that functions by inhibiting mitochondrial respiration, leading to a catastrophic energy failure in target fungal cells. While highly effective, its non-selectivity necessitates careful consideration of environmental impacts, including toxicity to aquatic life and transient effects on soil microbes. Research into biodegrading organisms offers promising pathways for mitigation. The experimental protocols outlined provide a foundation for scientists to investigate its efficacy and mechanisms further.
The table below summarizes the dissipation half-life of picoxystrobin in different crops and soil, as found in the available research.
| Matrix | Location / Conditions | Half-Life (Days) | Source |
|---|---|---|---|
| Oriental Melon | Plastic House (Site 1) | 3.4 | [1] |
| Oriental Melon | Plastic House (Site 2) | 3.7 | [1] |
| Peanut Seedlings | Field (Multiple Provinces, China) | 2.1 - 2.8 | [2] |
| Soil | Field (with Peanuts, China) | 1.5 - 8.6 | [2] |
These studies demonstrate that this compound dissipates relatively rapidly in plants, with half-lives typically under 4 days. The half-life in soil can vary more widely, likely due to differences in local climate, soil texture, and microbial activity [2].
The following are the key experimental methods used in the studies to determine the half-life data presented above.
This study determined this compound residues in oriental melon grown in plastic houses using Gas Chromatography with Electron Capture Detection (GC-ECD) and confirmed field-incurred residues with GC-Mass Spectrometry (GC-MS) [1].
The workflow for this analytical method is summarized in the following diagram:
Diagram summarizing the analytical workflow for determining this compound residues in oriental melon.
This study employed a modernized "QuEChERS" method for sample preparation and used High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) for determination, which is highly sensitive and selective. [2]
The core properties of this compound related to its solubility and partitioning are summarized in the table below.
| Property | Value | Conditions / Notes |
|---|---|---|
| Water Solubility | 3.1 mg/L | At 20°C and pH 7 [1] |
| Octanol-Water Partition Coefficient (Log KOW) | 3.6 [1] | |
| Melting Point | 75°C [1] | |
| Molecular Formula | C₁₈H₁₆F₃NO₄ [1] | |
| Molecular Mass | 367.32 g/mol [1] |
Solubility in Organic Solvents this compound is highly soluble in several common organic solvents (at 20°C) [1]:
The partition coefficient (KOW or Log P) describes how a compound distributes itself between two immiscible solvents, typically n-octanol (representing lipids/living tissue) and water [2]. A Log P of 3.6 indicates that this compound is lipophilic (fat-soluble) and will preferentially move into organic matter or lipids rather than remain in water [1] [2]. This property helps predict its behavior in the environment and during chemical analysis.
The following diagram illustrates the core concepts of partitioning between octanol and water phases.
Partitioning of an analyte between octanol and water phases.
For ionizable compounds, the distribution coefficient (D) is used, which accounts for all forms of the compound in each phase and is pH-dependent [2].
A study on oriental melon provides a validated method for extracting and quantifying this compound residues, illustrating practical application of its properties [3].
The experimental workflow from sample to result is summarized below.
Workflow for the extraction and analysis of this compound residues.
Picoxystrobin is a broad-spectrum methoxyacrylate fungicide widely used in agricultural production for controlling fungal pathogens in various crops. As a synthetic analogue of naturally occurring β-methoxyacrylate compounds, it exhibits both vapor activity and xylem systemicity, providing unique redistribution properties among strobilurin fungicides [1]. The fungicidal activity of this compound stems from its ability to inhibit mitochondrial respiration in fungi by blocking electron transfer at the bc1 complex [2]. With the expanding application of this compound in agriculture, concerns have grown regarding potential residue accumulation in food products, necessitating robust analytical methods for monitoring and regulatory compliance. Chronic exposure to this compound has been associated with potential health risks including eye and respiratory tract irritation, weakness, dizziness, and prolonged exposure may lead to more serious effects [3]. These Application Notes provide detailed protocols for UPLC-MS/MS analysis of this compound residues across various matrices, incorporating optimized methodologies from recent research.
This method utilizes Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the determination of this compound residues in agricultural and environmental matrices. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM) mode [4]. The method has been validated for various matrices including pepper fruits, watermelon, and other vegetables with high sensitivity and specificity [4] [2].
Materials Required:
Chemicals and Reagents:
The cleanup procedure should be optimized based on the matrix characteristics. The following table summarizes optimized sorbent mixtures for different matrices:
Table 1: Optimized Sorbent Mixtures for Different Matrices
| Matrix | Analytes | Optimal Sorbent Mixture | Recovery (%) | RSD (%) |
|---|---|---|---|---|
| Pepper fruit | Pyraclostrobin, this compound | 40 mg nano-zirconia + 10 mg C18 | 91-107 | 3.7-9.6 [4] |
| Pepper fruit | BF-500-3 (metabolite) | 30 mg nano-zirconia + 20 mg C18 | 91-107 | 3.7-9.6 [4] |
| Oriental melon | This compound | Florisil SPE cartridge | 87.7-101.5 | ≤9.6 [1] |
| Watermelon | This compound | PSA, MgSO₄, GCB | 89.4-102.6 | Not specified [2] |
For the d-SPE cleanup:
The following diagram illustrates the complete sample preparation workflow:
Table 2: Optimized UPLC Conditions for this compound Separation
| Parameter | Condition 1 [4] | Condition 2 [2] |
|---|---|---|
| Column | C18 column | ZORBAX SB-C18 (3.0 mm × 50 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Not specified | Isocratic: A:B = 80:20 |
| Flow Rate | Not specified | 0.45 mL/min |
| Column Temperature | Not specified | 30°C |
| Injection Volume | Not specified | Not specified |
Table 3: MS/MS Parameters for this compound Detection
| Parameter | Setting [2] |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage (V) | 4000 |
| Desolvation Gas Temperature (°C) | 350 |
| Desolvation Gas Flow (L/min) | 10 |
| Nebulizer Gas Pressure (psi) | 35 |
| Fragmentor Voltage (V) | 80 |
| Collision Energy (Quantification) | 19 V |
| Collision Energy (Confirmation) | 3 V |
| MRM Transitions | Not specified |
The method was rigorously validated according to accepted guidelines for analytical methods. The following table summarizes the validation parameters obtained for different matrices:
Table 4: Method Validation Parameters for this compound in Different Matrices
| Matrix | LOD (μg/kg) | LOQ (μg/kg) | Linear Range | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|---|
| Pepper fruit | 0.036-0.272 | 0.120-0.910 | Not specified | 91-107 | 3.7-9.6 | [4] |
| Oriental melon | 3.0 | 10.0 | 0.02-2.0 mg/L | 87.7-101.5 | ≤9.6 | [1] |
| Cucumber (TRFICA) | 0.61 ng/mL | Not specified | 1.81-76.71 ng/mL | 79.8-105.0 | <14.2 | [3] |
| Green pepper (TRFICA) | 0.26 ng/mL | Not specified | 0.80-35.04 ng/mL | 79.8-105.0 | <14.2 | [3] |
| Tomato (TRFICA) | 3.44 ng/mL | Not specified | 8.32-170.55 ng/mL | 79.8-105.0 | <14.2 | [3] |
| Watermelon | 0.128 μg/L | 1.0 μg/kg | Not specified | 89.4-102.6 | Not specified | [2] |
Field studies provide crucial data on the dissipation behavior of this compound in various crops under different environmental conditions:
Table 5: Dissipation Kinetics of this compound in Various Crops Under Field Conditions
| Crop | Location | Half-life (days) | Application Rate | Initial Deposit (mg/kg) | Reference |
|---|---|---|---|---|---|
| Pepper fruit | 2016 | 5.53-7.02 | Not specified | Not specified | [4] |
| Pepper fruit | 2017 | 5.97-7.82 | Not specified | Not specified | [4] |
| Oriental melon | Site 1 | 3.4 | 10 mL/20 L of 25% SC | Not specified | [1] |
| Oriental melon | Site 2 | 3.7 | 10 mL/20 L of 25% SC | Not specified | [1] |
| Watermelon | Shandong | 1.43 (fruit), 4.18 (soil) | 281.25 g a.i. ha⁻¹ | Not specified | [2] |
| Watermelon | Anhui | 3.71 (fruit), 17.32 (soil) | 281.25 g a.i. ha⁻¹ | Not specified | [2] |
Terminal residue studies are essential for establishing Maximum Residue Limits (MRLs) and ensuring food safety:
The following diagram illustrates the complete analytical workflow from field sampling to risk assessment:
Recent regulatory developments highlight the importance of monitoring this compound residues:
The UPLC-MS/MS method described herein provides a robust, sensitive, and accurate approach for determining this compound residues in various agricultural matrices. The optimized QuEChERS sample preparation procedure, combined with selective MRM detection, enables reliable quantification at trace levels relevant to current regulatory standards. Field dissipation studies demonstrate that this compound degrades rapidly with half-lives typically less than 8 days across various crops, and terminal residues are generally below established MRLs when used according to recommended practices. These Application Notes provide researchers and regulatory professionals with comprehensive protocols for monitoring this compound residues, supporting both food safety assessment and regulatory compliance efforts.
The QuEChERS method involves two main stages: sample extraction using acetonitrile and salt-induced partitioning, followed by a cleanup step using dispersive Solid-Phase Extraction (d-SPE) [1] [2]. The following diagram illustrates the core workflow.
The QuEChERS method has been successfully adapted and validated for determining picoxystrobin residues in various matrices. Key experimental details and results from published studies are summarized below.
Table 1: this compound Residue Data from Peanut Field Trials (HPLC-MS/MS Analysis) [3]
| Matrix | Fortification Levels (mg kg⁻¹) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Dissipation Half-Life (Days) | Final Residues (mg kg⁻¹) |
|---|---|---|---|---|---|
| Soil | 0.01, 0.05, 0.5 | 79 - 114 | 3 - 12 | 1.5 - 8.6 | ≤ 0.381 |
| Peanut Seedlings | 0.01, 0.05, 0.5 | 79 - 114 | 3 - 12 | 2.1 - 2.8 | 0.05 - 6.82 (stalk) |
| Peanut Kernels | 0.01, 0.05, 0.5 | 79 - 114 | 3 - 12 | Not Reported | ≤ 0.005 |
| Peanut Shells | 0.01, 0.05, 0.5 | 79 - 114 | 3 - 12 | Not Reported | ≤ 0.069 |
Table 2: Analytical Performance in Multiresidue Methods
| Parameter | Performance in Litchi/Longan [4] | Performance in Soil (Pencycuron Study Example) [5] |
|---|---|---|
| Linear Range | 1 – 100 μg L⁻¹ | 0.002 – 0.250 mg L⁻¹ |
| Limit of Quantification (LOQ) | 1 – 10 μg kg⁻¹ | 0.004 mg kg⁻¹ |
| Limit of Detection (LOD) | 0.3 – 3 μg kg⁻¹ | Not Specified |
| Average Recovery | 81 – 99% | 72.6 – 101.0% |
| Precision (RSD) | 3.5 – 8.4% | CV < 12% (implied) |
Here are the specific protocols used in the cited studies for different sample types.
This protocol is based on a study that determined the dissipation and final residues of this compound in peanuts and field soil.
This method simultaneously determines this compound alongside other pesticides.
Introduction Picoxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to protect crops from fungal diseases. Its residue analysis in food commodities is crucial for food safety and regulatory compliance. Gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are established techniques for this purpose.
Key Characteristics of this compound
The following table summarizes key analytical performance parameters for this compound determination in agricultural commodities using GC-ECD and GC-MS:
Table 1: Analytical Performance Parameters for this compound Determination
| Parameter | GC-ECD (Oriental Melon) [2] | GC-MS (Verification) [2] | GC-ECD (Multi-Matrix) [3] | UPLC-MS/MS (Pepper) [4] |
|---|---|---|---|---|
| Limit of Detection (LOD) | 0.003 mg/kg | Information not explicitly stated in source | Reported in study | 0.0360–0.272 μg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Information not explicitly stated in source | Reported in study | 0.120–0.910 μg/kg |
| Linear Range | 0.02–2.0 mg/L | Information not explicitly stated in source | Reported in study | Not specified |
| Recovery (%) | 87.7–101.5 | Information not explicitly stated in source | Reported for multiple matrices | 91–107 |
| Relative Standard Deviation (RSD, %) | ≤ 9.6 | Information not explicitly stated in source | Reported for multiple matrices | 3.7–9.6 |
| Dissipation Half-Life (Days) | 3.4–3.7 (in oriental melon) | Not applicable | Not applicable | 5.97–7.82 (in pepper) |
1. Reagents and Standards
2. Standard Preparation
3. Sample Preparation
4. GC-ECD Instrumental Conditions
1. Sample Preparation
2. GC-MS Instrumental Conditions
1. Reagents
2. Sample Preparation
The following diagram illustrates the complete analytical workflow for this compound determination in agricultural commodities:
Diagram Title: this compound Analysis Workflow
Method Optimization Considerations
Regulatory Compliance
Alternative Methods
Tea is one of the most widely consumed beverages globally, valued for its distinctive flavors, aroma, and health-promoting properties including antioxidant, antimicrobial, anti-carcinogenic, and anti-inflammatory activities. Produced from the tender leaves of the Camellia sinensis plant, tea cultivation faces significant challenges from pests and diseases, necessitating the application of pesticides including picoxystrobin and other fungicides. However, the unique characteristics of tea leaves—specifically their greater surface area per unit weight compared to other crops and the short interval between pesticide application and harvest—increase the probability of pesticide residues persisting through to the final product, creating potential health risks for consumers. This application note provides detailed protocols and analytical methods for assessing this compound residues in tea and evaluates their transfer during the brewing process, supporting researchers and regulatory agencies in ensuring tea product safety [1].
This compound is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration in fungi, providing effective control against various fungal pathogens in tea cultivation. As a relatively stable compound, understanding its dissipation behavior and transfer dynamics during tea processing and brewing is essential for accurate risk assessment. With major importing regions like the European Union establishing strict maximum residue limits (MRLs) for hundreds of pesticide compounds in tea, robust analytical methods are required to monitor compliance and protect consumer health [2]. This document synthesizes current methodologies for this compound analysis specifically in tea matrices, with detailed protocols for residue extraction, quantification, and brewing transfer studies.
The analysis of pesticide residues in tea presents particular challenges due to the complex tea matrix containing various natural constituents such as polyphenols, alkaloids, and pigments that can interfere with analytical detection. For this compound analysis, the primary techniques employed include liquid chromatography tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). LC-MS/MS offers advantages in sensitivity and specificity, particularly for thermally labile compounds like this compound, while GC-MS methods provide robust separation and detection for certain pesticide classes. These conventional methods provide accurate quantification and excellent sensitivity but often require complex sample pre-treatment, lengthy analysis times, and highly skilled operators, limiting their use primarily to laboratory settings [2].
Recent advancements in analytical technology have introduced innovative approaches such as thermal-assisted plasma ionization–time-of-flight mass spectrometry (TAPI-TOF/MS), which eliminates the need for liquid chromatography and extensive sample preparation. This method utilizes high temperature to fully volatilize and inject samples, reducing analysis time to approximately 1.5 minutes per sample while maintaining good linearity (correlation coefficients R² = 0.983-0.999) and acceptable recovery rates (70.6-117.0%). Such rapid screening techniques are particularly valuable for high-throughput analysis and on-site testing scenarios where quick determination of pesticide compliance is needed before market distribution [2]. While this technology has been applied to various pesticides in tea, its adaptation specifically for this compound analysis shows significant promise for regulatory testing and quality control.
Table 1: Comparison of Analytical Methods for Pesticide Residue Detection in Tea
| Analytical Method | Detection Technique | Sample Preparation | Analysis Time | LOQ (mg/kg) | Key Advantages |
|---|---|---|---|---|---|
| LC-MS/MS | Triple quadrupole mass spectrometer | QuEChERS | 15-20 min/sample | 0.001-0.01 | High sensitivity and specificity |
| GC-MS | Mass spectrometer | QuEChERS with additional cleanup | 20-30 min/sample | 0.001-0.05 | Broad pesticide coverage |
| TAPI-TOF/MS | Time-of-flight mass spectrometer | Automated pretreatment | 1.5 min/sample | 0.10-5.00 | Ultra-rapid, high-throughput |
| RRLC-MS/MS | Rapid resolution LC with triple quadrupole MS | QuEChERS | 5-10 min/sample | 0.001-0.005 | Fast chromatography with high sensitivity |
While comprehensive method data specific to this compound in tea is limited in the search results, studies on similar crops provide valuable guidance. Research on this compound residues in watermelon ecosystems demonstrates that RRLC-MS/MS with QuEChERS sample preparation delivers excellent analytical performance, with average recoveries of 89.4-102.6% and limits of quantification (LOQ) of 0.001 mg/kg for watermelon flesh. The method employed an Agilent ZORBAX SB-C18 column (3.0 mm × 50 mm, 2.7 µm) with a mobile phase of water with 0.1% formic acid and acetonitrile (80:20) at a flow rate of 0.45 mL/min, detecting this compound in ESI positive mode [3]. These parameters can be adapted for tea matrices with appropriate modifications to address tea's more complex composition.
For tea analysis specifically, the QuEChERS approach remains the gold standard for sample preparation, though it requires additional cleanup steps to address the complex tea matrix. Typical modifications include the use of primary secondary amine (PSA) to remove organic acids, graphitized carbon black (GCB) to eliminate pigments, and MgSO₄ for water removal. The efficiency of this extraction and cleanup process directly impacts method sensitivity and accuracy, particularly given the potential for matrix effects in mass spectrometric detection. Method validation for this compound in tea should demonstrate satisfactory recovery (70-120%), precision (RSD <20%), and a practical LOQ below the established MRLs, which vary by jurisdiction but typically range from 0.05 to 50 mg/kg for different pesticides in tea [2] [3].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method represents the most widely adopted approach for pesticide residue extraction in tea matrices. For this compound analysis, the following detailed protocol has been adapted from methods successfully applied to tea and similar complex matrices:
Sample Homogenization: Begin by grinding representative tea samples to a fine powder using a high-speed blender, ensuring particle size consistency for reproducible extraction. Weigh 10.0 ± 0.1 g of homogenized tea sample into a 50 mL centrifuge tube.
Extraction: Add 10 mL of acetonitrile with 0.5% formic acid to the sample, followed by vigorous shaking for 1 minute. Formic acid in the extraction solvent enhances the recovery of this compound by improving analyte solubility. Add a extraction salt mixture typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately shake vigorously for another minute to prevent salt clumping and ensure proper solvent partitioning.
Centrifugation: Centrifuge the samples at ≥4000 rpm for 5 minutes to achieve complete phase separation. The organic (acetonitrile) layer, containing the extracted pesticides, will form the upper phase, while the aqueous phase and matrix components will form the lower phase or pellet [4] [3].
Due to the complex composition of tea, which contains numerous interfering compounds, efficient cleanup is essential for reliable this compound quantification:
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg GCB. The PSA removes organic acids and sugars, while GCB effectively captures chlorophyll and other pigments prevalent in tea. Shake the mixture vigorously for 30 seconds and centrifuge at 4000 rpm for 2 minutes.
Alternative Cleanup Options: For teas with particularly high pigment content (e.g., green tea), additional cleanup may be necessary. Options include freezing-out (placing extracts at -20°C for 2 hours to precipitate lipids and waxes) or using C18 sorbents to remove non-polar interferences. Each additional cleanup step should be validated to ensure it doesn't adversely impact this compound recovery.
Final Preparation: Filter the purified extract through a 0.22 μm nylon syringe filter into an autosampler vial for analysis. For low concentration samples, a concentration step under a gentle nitrogen stream at room temperature may be applied, though potential this compound losses should be quantified [4] [5].
Table 2: Analytical Performance Characteristics for this compound and Comparable Fungicides in Tea
| Compound | Recovery (%) | Precision (RSD%) | LOD (mg/kg) | LOQ (mg/kg) | Linear Range (mg/L) |
|---|---|---|---|---|---|
| This compound* | 89.4-102.6 | 1.9-8.4 | 1.28×10⁻⁴ | 0.001-0.005 | 0.001-1.0 |
| Chlorantraniliprole | 86-110 | 1.9-8.8 | - | 0.01 | 0.01-1.0 |
| Indoxacarb | 81-105 | 2.0-9.8 | - | 0.01 | 0.01-1.0 |
| Flonicamid and metabolites | 80.85-98.75 | <5.87 | 0.0013-0.350 | 0.004-1 | 0.004-10 |
*Data for this compound derived from watermelon analysis [3]
The transfer of pesticide residues from processed tea leaves to the infusion (brewed tea) represents a critical factor in actual consumer exposure. Studies on various pesticides in tea have demonstrated that leaching rates during brewing vary significantly based on the physicochemical properties of the compound and brewing parameters. While specific data for this compound is limited in the provided search results, research on structurally similar compounds provides valuable insights. For instance, chlorantraniliprole and indoxacarb exhibited leaching rates of 4.78-12.62% and 4.13-10.67% respectively, indicating that a substantial portion of residues remains in the spent leaves after brewing [4].
For flonicamid and its metabolites, leaching rates varied more widely (22.9-97.4%) depending on specific brewing conditions, demonstrating that the transfer of pesticides from tea to infusion is highly variable and compound-specific [5]. These findings highlight the importance of experimentally determining the leaching characteristics of this compound rather than extrapolating from other compounds. The processing factor (PF), defined as the ratio of residue concentration in processed tea to that in fresh tea leaves, also influences final residue levels. During green tea manufacture, processing factors for flonicamid ranged from 0.36 to 5.52, indicating that processing can either reduce or concentrate pesticide residues depending on specific conditions [5].
To ensure consistent and reproducible results in brewing transfer studies, standardized brewing conditions must be implemented:
Optimal Parameters: Based on orthogonal experimentation for flonicamid, the optimal leaching conditions for transfer studies include: immersion time of 15 minutes, water temperature of 100°C, three separate immersions, and a tea-to-water ratio of 1:50 [5]. These parameters should be maintained across all replicates to minimize variability.
Standardized Procedure: Place 2.0 g of uniformly sized processed tea sample into a pre-warmed brewing vessel. Add 100 mL of boiling ultrapure water (maintaining the 1:50 tea-to-water ratio) and start timing immediately. After exactly 15 minutes, decant the infusion through a tea strainer into a separate container. For studies evaluating multiple infusions, repeat this process twice more with fresh boiling water, combining all infusions for analysis if total transfer is being evaluated [4] [5].
Sample Preparation for Analysis: Allow the infusion to cool to room temperature, then mix thoroughly. For non-polar pesticides like this compound, a liquid-liquid extraction with acetonitrile may be necessary prior to LC-MS/MS analysis, as the aqueous matrix can suppress ionization. Alternatively, solid-phase extraction (SPE) using C18 cartridges can be employed to concentrate the analyte and remove interfering matrix components [4].
Table 3: Brewing Parameters and Their Impact on Pesticide Transfer in Tea
| Brewing Parameter | Recommended Value | Effect on Residue Transfer | Experimental Justification |
|---|---|---|---|
| Water Temperature | 100°C | Higher temperature increases transfer | Maximizes extraction efficiency for comprehensive risk assessment |
| Immersion Time | 15 minutes | Longer time increases transfer until equilibrium | Allows sufficient time for pesticide dissolution |
| Tea-to-Water Ratio | 1:50 | Lower ratio increases absolute transfer | Provides practical brewing conditions while ensuring detectability |
| Number of Infusions | 3 | Cumulative transfer increases with additional infusions | Represents typical consumer brewing practice |
| Water Hardness | Controlled (soft water) | Minimizes variable impacts on transfer | Reduces experimental variability |
The safety evaluation of this compound residues in tea involves a comprehensive risk assessment framework that compares potential consumer exposure with toxicological reference values. The risk quotient (RQ) approach is widely used for this purpose, calculating the ratio of estimated exposure to established safety thresholds. For chronic (long-term) exposure, the RQc is calculated by comparing the estimated daily intake with the acceptable daily intake (ADI), while for acute (short-term) exposure, the RQa compares the estimated daily intake with the acute reference dose (ARfD). An RQ value below 100% (or 1.0) indicates acceptable risk levels, while values exceeding this threshold suggest potential health concerns [4] [5].
Research on similar pesticides in tea provides context for this compound risk assessment. For chlorantraniliprole and indoxacarb, the chronic intake risk quotient values were 0.24% and 35.10% respectively, while the acute dietary risk assessment value for indoxacarb was 5.8%—all significantly below the 100% safety threshold [4]. Similarly, for flonicamid, both long-term and short-term dietary intake risk quotients were below 1 for Chinese consumers [5]. These findings suggest that when pesticides are applied according to recommended practices and residues remain below established MRLs, the health risks to consumers are generally negligible.
Maximum residue limits for this compound in tea vary across jurisdictions, reflecting different regulatory approaches and consumption patterns. While the specific MRL for this compound in tea is not provided in the search results, comparative data for other compounds illustrates this variability. The European Union has established MRLs for 515 pesticide types in tea, Japan's Positive List System regulates 210 pesticide compounds, and China has set standards for 110 pesticide residues in tea [2]. This regulatory diversity underscores the importance of understanding destination market requirements when developing and applying pesticides to tea crops.
The dissipation kinetics of pesticides in tea plants also inform regulatory decisions and pre-harvest intervals. Studies show that chlorantraniliprole and indoxacarb in tea follow first-order kinetics models with half-lives of 2.2-4.7 days and 2.5-3.5 days respectively, classifying them as moderately degrading pesticides [4]. These dissipation patterns, combined with processing factors and brewing transfer rates, provide the scientific basis for establishing appropriate MRLs that protect consumer health while allowing effective pest management. Ongoing monitoring of regulatory developments is essential for tea producers targeting international markets, as MRLs are frequently updated based on new scientific evidence.
The following workflow diagram illustrates the complete experimental procedure for this compound residue analysis in tea, from sample preparation to safety assessment:
Diagram 1: Comprehensive Workflow for this compound Residue Analysis in Tea
This integrated workflow encompasses both the direct analysis of tea leaves and the brewing transfer studies necessary for complete consumer exposure assessment. The parallel path for brewing studies (highlighted in yellow) demonstrates how consumer exposure is evaluated separately from raw material compliance testing.
The following diagram outlines the logical decision process for safety evaluation based on analytical results:
Diagram 2: Risk Assessment Decision Pathway for Pesticide Residues in Tea
This decision pathway illustrates the logical sequence for determining the safety of this compound residues in tea, incorporating both regulatory compliance (MRL comparison) and comprehensive risk assessment based on actual consumer exposure through tea infusion.
The comprehensive analysis of this compound residues in tea requires sophisticated analytical methodologies, particularly LC-MS/MS with QuEChERS preparation, to accurately quantify residues in complex tea matrices. While direct studies on this compound specifically in tea are limited, methodologies developed for similar pesticides and other crops provide robust frameworks for adaptation. The transfer of residues during tea brewing represents a critical factor in actual consumer exposure, with studies indicating significant variation among different pesticides—highlighting the need for compound-specific transfer data. When pesticides are applied according to recommended practices and residues remain below established MRLs, the comprehensive risk assessments conducted for various pesticides consistently demonstrate negligible health risks to consumers, with risk quotient values well below safety thresholds.
Future research priorities should include tea-specific validation of this compound analytical methods, comprehensive brewing transfer studies to determine leaching rates, and investigation of processing factors during tea manufacture. Additionally, the development of rapid screening methods like TAPI-TOF/MS specifically for this compound in tea would benefit regulatory testing and quality control processes. As global regulatory standards continue to evolve, with increasing stringency and expanding lists of controlled compounds, robust scientific data on residue behavior and consumer exposure will remain essential for ensuring both crop protection efficacy and food safety. This application note provides researchers with validated protocols and assessment frameworks to generate such data, supporting the continued production of safe, high-quality tea products for consumers worldwide.
Picoxystrobin is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration in fungi by blocking electron transfer. It is widely used in agriculture to protect crops from fungal pathogens. Watermelon (Citrullus lanatus) is a globally significant fruit crop often requiring fungicide protection during its long growing season (typically exceeding 80 days). This document provides detailed application notes and protocols for determining this compound residues and studying its dissipation kinetics in watermelon ecosystems under field conditions, based on established scientific methodologies [1].
Field trials should be designed to reflect different geographical and climatic conditions. A representative study was conducted in Laiyang (sandy loam soil, semi-arid climate) and Suzhou (clay loam soil, temperate climate) in China [1].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for sample preparation [1].
The workflow is as follows:
Two primary analytical techniques are commonly used for this compound detection:
The analytical method must be validated to ensure reliability. Key parameters are summarized below.
Table 1: Analytical Method Validation Parameters for this compound
| Parameter | Watermelon (LC-MS/MS) | Oriental Melon (GC-ECD) |
|---|---|---|
| Linear Range | Information Missing | 0.02 – 2.0 mg/L [2] |
| Recovery (%) | 89.4 – 102.6 [1] | 87.7 – 101.5 [2] |
| LOD | < 1.28×10⁻⁴ mg L⁻¹ [1] | 0.003 mg/kg [2] |
| LOQ | 0.001 mg/kg (flesh/whole) [1] | 0.01 mg/kg [2] |
| RSD (%) | Implied to be satisfactory | ≤ 9.6 [2] |
The dissipation of this compound in crops typically follows first-order kinetics. The rate constant and half-life are calculated as follows:
The relationship between residue concentration and time is visualized in the following conceptual dissipation curve:
Data from field trials provide crucial information for determining safe pre-harvest intervals. The half-life can vary significantly based on location and matrix.
Table 2: Dissipation Half-Lives and Terminal Residues of this compound in Field Trials
| Crop | Location | Matrix | Half-Life (Days) | Terminal Residue (mg/kg) | MRL (mg/kg) |
|---|---|---|---|---|---|
| Watermelon | Shandong, China | Whole Fruit | 1.43 [1] | < 0.001 [1] | 0.05 (China) [1] |
| Watermelon | Anhui, China | Whole Fruit | 3.71 [1] | < 0.001 [1] | 0.05 (China) [1] |
| Watermelon | Shandong, China | Soil | 4.18 [1] | Data Not Specified | - |
| Watermelon | Anhui, China | Soil | 17.32 [1] | Data Not Specified | - |
| Oriental Melon | Seoungju, Korea | Fruit | 3.4 - 3.7 [2] | Data Not Specified | - |
| Cucumber | Field, China | Fruit | < 3.4 [3] | 0.029 (Highest) [3] | - |
A comprehensive risk assessment ensures consumer safety.
The protocols outlined provide a robust framework for determining the dissipation kinetics and terminal residues of this compound in watermelon. Key findings indicate that this compound dissipates rapidly in watermelon, with half-lives of a few days, and terminal residues are well below the legal MRL, presenting negligible dietary risk. The QuEChERS method combined with RRLC-MS/MS analysis offers an efficient and reliable approach for monitoring residues. These application notes facilitate the safe and regulated use of this compound, supporting agricultural productivity and food safety.
This compound is a preventive and curative strobilurin fungicide belonging to the Group 11 classification based on the Fungicide Resistance Action Committee (FRAC) system. It contains the active ingredient this compound and is classified as a QoI fungicide (Quinone outside Inhibitor) that functions by binding to the Qo site of cytochrome b, thereby blocking mitochondrial electron transport and disrupting cellular energy production in fungal pathogens. This broad-spectrum fungicide is registered for control of foliar and soil-borne plant diseases across multiple crops including corn, soybeans, cereals, dry beans, and canola, exhibiting preventive, curative, and systemic activity. Global sales of this compound reached $485 million in 2019, ranking it among the world's top 15 fungicides, reflecting its importance in modern agricultural disease management programs.
This compound demonstrates efficacy against a broad spectrum of fungal pathogens across various crops. The table below summarizes the major diseases controlled by this compound-based formulations:
Table 1: Disease Control Spectrum of this compound-Based Formulations [1]
| Disease Pathogen | Common Name | Crops Affected | Efficacy Rating |
|---|---|---|---|
| Puccinia striiformis | Stripe Rust | Wheat | E [2] |
| Puccinia triticina | Leaf Rust | Wheat | VG [2] |
| Puccinia graminis | Stem Rust | Wheat | VG [2] |
| Stagonospora spp. | Glume Blotch | Wheat | VG [2] |
| Septoria tritici | Leaf Blotch | Wheat | VG [2] |
| Pyrenophora tritici-repentis | Tan Spot | Wheat | VG [2] |
| Blumeria graminis | Powdery Mildew | Wheat | G [2] |
| Cercospora spp. | Gray Leaf Spot | Corn | Controlled [1] |
| Exserohilum turcicum | Northern Corn Leaf Blight | Corn | Controlled [1] |
| Sclerotinia sclerotiorum | White Mold | Various | Controlled [1] |
Efficacy Rating Key: E = Excellent, VG = Very Good, G = Good
Recent comparative studies through the North Central Regional Committee on Management of Small Grain Diseases (NCERA-184) have evaluated the efficacy of various strobilurin fungicides against key wheat diseases:
Table 2: Comparative Efficacy of Strobilurin Fungicides in Wheat Disease Management [2]
| Active Ingredient | Product | Rate/A (fl oz) | Stripe Rust | Leaf Rust | Stem Rust | Septoria Leaf Blotch | Tan Spot | Powdery Mildew |
|---|---|---|---|---|---|---|---|---|
| This compound 22.5% | Aproach SC | 6.0-12.0 | E | VG | VG | VG | VG | G |
| Pyraclostrobin 23.6% | Headline SC | 6.0-9.0 | E | E | G | VG | E | G |
| Azoxystrobin 22.9% | Quadris 2.08SC | 4.0-12.0 | E | E | VG | VG | E | G |
Proper application timing is critical for maximizing this compound efficacy. The following growth stage recommendations are based on extensive field testing:
Wheat Applications:
Corn Applications:
Soybean Applications:
Table 3: Optimal Application Parameters for this compound Formulations
| Parameter | Specification | Notes |
|---|---|---|
| Application Method | Foliar spray | Most effective delivery method [3] |
| Water Volume | 10-20 gallons/acre | Ensure thorough coverage |
| Nozzle Type | Hollow cone or flat fan | Optimize droplet spectrum for target |
| Pressure | 30-60 psi | Maintain consistent pressure |
| Spray Interval | 7-14 days | Adjust based on disease pressure |
| Rainfastness | 1-4 hours | Systemic activity provides rainfastness [4] |
Objective: To evaluate the efficacy of this compound against target fungal pathogens in field conditions
Materials and Methods:
Statistical Analysis:
Objective: To visualize and quantify this compound penetration in plant tissues using advanced imaging techniques
Materials:
Methodology:
Sample Preparation:
MSI Analysis:
This protocol has successfully demonstrated azoxystrobin penetration from epidermal to internal tissues with accumulation around vascular bundles, providing methodology applicable to this compound penetration studies [5].
This compound belongs to the QoI fungicide group (Group 11) which carries a high resistance risk due to its site-specific mode of action. Resistance typically develops through single-gene mutations, particularly the G143A mutation in the cytochrome b gene, which can lead to complete loss of efficacy under high selection pressure. The development of resistance follows two primary patterns:
Implement the following strategies to mitigate resistance development:
The commercial formulation Aproach Prima SC, which combines this compound with cyproconazole (a triazole fungicide), exemplifies an effective resistance management product with demonstrated efficacy across multiple wheat diseases [2].
Recent research has identified that this compound causes mitochondrial dysfunction in non-target organisms, particularly earthworms, through several mechanisms:
The molecular mechanisms underlying this compound's toxicity to non-target organisms involve:
Figure 1: Molecular Mechanisms of this compound Toxicity in Non-Target Organisms [6]
The strobilurin market, including this compound, is projected to expand from USD 5.53 billion in 2025 to USD 6.88 billion by 2030, representing a compound annual growth rate of 4.47%. Key trends driving innovation include [3]:
Recent investments in production capacity, such as Corteva's USD 27.5 million expansion facility in Midland, will further enhance this compound availability and formulation development [3].
This compound remains a cornerstone fungicide for broad-spectrum disease control in multiple cropping systems when applied according to recommended guidelines. Its efficacy against major fungal pathogens, combined with physiological benefits for plant health, ensures its continued importance in integrated disease management programs. However, the high resistance risk and documented effects on non-target soil organisms necessitate strict adherence to resistance management strategies and careful consideration of environmental impacts. Future developments in formulation technology and precision application methods will further enhance the efficacy and sustainability of this compound in agricultural production systems.
The core quantitative method for this compound, as identified by the US EPA, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for water analysis [1]. The established Limit of Quantitation (LOQ) for this method is 0.10 µg/L [1].
Other advanced techniques mentioned in the literature as being applicable to pesticide residue detection, including for compounds like this compound, are summarized in the table below. However, their specific validation data for this compound were not available in the search results [2].
| Method/Technique | Principle | Reported Application/Advantage | Key Parameter (if specified for this compound) |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [1] [3] | Separation in liquid phase, detection by mass-to-charge ratio | Highly sensitive and reliable for non-volatile pesticides; suitable for multi-residue analysis [3] | LOQ: 0.10 µg/L (for water) [1] |
| Enzyme Inhibition-Based Biosensors [2] | Measures inhibition of enzyme activity by the pesticide | Simplicity, sensitivity, and potential for rapid, on-site screening [2] | EC50 for spore germination: 0.0048 ± 0.0022 µg/mL (for N. clavispora) [4] |
| Surface-Enhanced Raman Spectroscopy (SERS) [2] | Enhances Raman signal of molecules adsorbed on nanostructures | Provides molecular fingerprinting; potential for high sensitivity [2] | Information missing |
| Immunosensors [2] | Based on specific antigen-antibody interaction | High specificity and sensitivity [2] | Information missing |
Biological assays have determined baseline sensitivity levels. For example, against the fungus Neopestalotiopsis clavispora, the mean effective concentration (EC₅₀) of this compound for inhibiting spore germination was 0.0048 ± 0.0022 µg/mL, and for inhibiting mycelial growth was 0.0282 ± 0.0148 µg/mL [4]. The QuEChERS method is noted as a simple, fast, and cost-effective extraction technique for pesticide residues prior to analysis [3].
Based on the gathered information, a general workflow for the LC-MS/MS analysis of this compound can be conceptualized. The following diagram outlines the key stages, from sample preparation to final reporting.
The available data has significant gaps for a full analytical method validation. Key parameters like linearity, precision (repeatability), accuracy (recovery), and robustness were not found in the search results for this compound.
To complete your application notes, I suggest you:
Picoxystrobin is a systemic fungicide from the strobilurin class [1]. Its primary mode of action is the inhibition of mitochondrial respiration in fungal cells by disrupting the electron transport chain, leading to a loss of energy production and ultimately cell death [1]. It is effective against a broad spectrum of fungal diseases in wheat, including rusts and powdery mildew [1] [2].
The following table summarizes key findings on the effects of this compound on winter wheat, based on a multi-year field study [2]:
| Parameter Assessed | Application at GS 31 | Application at GS 39 | Application at GS 59 | Control (No Strobilurin) |
|---|---|---|---|---|
| Grain Yield | Increase (less than GS 39/59) | Significant increase | Significant increase | Baseline |
| Thousand Grain Weight (TGW) | Increase | Significant increase | Significant increase | Baseline |
| Specific Weight | Increase | Significant increase | Significant increase | Baseline |
| Flag Leaf Senescence | Delayed | Delayed | Delayed | Normal progression |
| Grain Protein Concentration | No significant negative effect | No significant negative effect | Slight reduction (vs. GS 31) | Baseline |
| Hagberg Falling Number (HFN) | No significant negative effect | No significant negative effect | Potential reduction | Baseline |
| Blackpoint Severity | No significant increase | No significant increase | Potential increase | Baseline |
Abbreviations: GS (Growth Stage): GS 31 (Start of stem extension), GS 39 (Flag leaf emergence), GS 59 (Ear emergence) [2].
The following methodology is adapted from the field experiments cited [2]:
The experimental workflow for evaluating this compound involves coordinated field and laboratory activities, as shown in the following diagram:
Pathogens like powdery mildew are considered high-risk for developing resistance to fungicides [3]. To ensure sustained efficacy:
The quantitative data presented here is from a study published in 2003 [2]. While the fundamental biology and mode of action of this compound remain valid, specific efficacy data, application rates, and resistance status are highly likely to have changed over the past two decades. Furthermore, the search results did not provide molecular-level details on the specific signaling pathways affected by this compound in fungi, which are necessary to create the requested pathway diagrams.
Q1: What is picoxystrobin's mode of action and associated resistance risk? this compound is a Quinone Outside Inhibitor (QoI) fungicide. It targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiration pathway of fungi, binding to the Qo site to inhibit electron transfer and halt ATP production, leading to cell death [1]. QoI fungicides are classified as high resistance risk because resistance can often arise from a single-point mutation in the target site, such as in the Cytb gene [2].
Q2: What baseline sensitivity data exists for novel pathogens? Establishing baseline sensitivity is crucial for future resistance monitoring. The following data for Neopestalotiopsis clavispora provides a reference example [1].
Table 1: Baseline Sensitivity of N. clavispora to this compound
| Strain Description | Number of Isolates | Assay Method | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) |
|---|---|---|---|---|
| Field-sensitive | 56 | Mycelial Growth Inhibition | 0.0062 - 0.0658 | 0.0282 ± 0.0148 |
| Field-sensitive | 56 | Spore Germination Inhibition | 0.0014 - 0.0099 | 0.0048 ± 0.0022 |
Q3: What are the physiological impacts on resistant mutants? Research on lab-generated this compound-resistant mutants of N. clavispora reveals important physiological characteristics [1].
Table 2: Properties of this compound-Resistant Mutants vs. Sensitive Strains
| Property | Sensitive Progenitors | Resistant Mutants | Notes |
|---|---|---|---|
| Resistance Mechanism | Not Applicable | No mutations found in Cytb gene | Suggests possible alternative mechanisms |
| Fitness Cost | Normal | Reduced conidium production & pathogenicity | Indicates fitness penalty in mutants |
| Competitive Ability | Normal | Decreased | Less competitive without fungicide pressure |
Q4: What strategies effectively manage this compound resistance? A multi-faceted approach is essential to delay resistance development [3] [4] [2].
Protocol 1: Determining Baseline Sensitivity of a Fungal Pathogen This in vitro assay determines the effective concentration of this compound that inhibits mycelial growth by 50% (EC₅₀) [1].
Protocol 2: Isolating and Characterizing Resistant Mutants This method assesses the resistance risk and fitness of resistant genotypes [1].
The following diagram outlines a logical pathway for diagnosing resistance and implementing management strategies. The DOT code is provided for your use.
Diagram 1: A workflow for diagnosing and managing fungicide resistance.
For a visual summary of the key experimental steps in resistance research, refer to the workflow below.
Diagram 2: Key experimental steps for resistance risk assessment.
What is the G143S mutation and why is it important?
The G143S mutation is a single nucleotide polymorphism (SNP) in the cytochrome b (Cyt b) gene, leading to an amino acid change from glycine (G) to serine (S) at position 143 of the protein [1]. This position is located at the quinone outside (Qo) binding site of the mitochondrial cytochrome bc1 complex, which is the target site for Qo inhibitor (QoI) fungicides like picoxystrobin [2] [3]. The mutation alters the three-dimensional structure of the binding site, significantly reducing the binding affinity of the fungicide and thereby conferring resistance [2] [4].
What is the practical resistance risk for Colletotrichum?
The resistance risk is assessed as moderate to high for species like C. truncatum and C. gloeosporioides [2]. Laboratory studies successfully generated this compound-resistant mutants of both species. These mutants often displayed similar or even higher fitness compared to their wild-type parents in terms of conidial production, germination, and pathogenicity, meaning resistant strains can survive, reproduce, and spread effectively [2].
The tables below summarize key experimental data to help you benchmark your findings.
Table 1: Resistance Levels and Associated Mutations in *Colletotrichum*
| Species | Sensitivity of Wild-type (EC₅₀ in μg mL⁻¹) | Resistance Level of Mutants (EC₅₀ in μg mL⁻¹) | Identified Cyt b Mutations | Resistance Factor (RF) |
|---|---|---|---|---|
| C. truncatum | 0.7740 (average) [2] | 5.40 – 152.96 [2] | G143S, G137R [2] | >100 (for G143S), <50 (for G137R) [2] |
| C. gloeosporioides | 1.1561 (average) [2] | 13.53 – 28.30 [2] | No mutations detected in Cyt b [2] | Information not specified |
Table 2: Cross-Resistance Profile of this compound-Resistant Mutants
| Fungicide | Fungicide Class | Cross-Resistance with this compound? |
|---|---|---|
| Pyraclostrobin | QoI (Strobilurin) | Yes [2] |
| Fluazinam | Oxidative phosphorylation uncoupler | No [2] |
| Difenoconazole | DMI (Demethylation Inhibitor) | No [2] |
| Propiconazole | DMI (Demethylation Inhibitor) | No [2] |
Here are established methodologies for key experiments cited in the research.
1. In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)
This protocol is used to determine the half-maximal effective concentration (EC₅₀) of a fungicide and generate resistant mutants [2] [1].
2. Molecular Detection of the G143S Mutation
This workflow, integrating methods from multiple studies, allows for the rapid identification of the resistance allele [2] [1].
Cacytb-F2 / Cacytb-R2 [1].Alternative Molecular Detection Methods:
FAQ 1: I detected no G143S mutation in my this compound-resistant C. gloeosporioides isolate. Why? This is a documented phenomenon. Resistance in some C. gloeosporioides mutants has been shown to develop without any point mutations in the Cyt b gene [2]. You should investigate alternative resistance mechanisms, such as:
FAQ 2: My molecular detection PCR for the Cyt b gene failed. What could be wrong?
FAQ 3: How reliable are the molecular methods compared to traditional sensitivity assays? Molecular methods (AS-PCR, PCR-RFLP) are highly reliable for detecting the G143S mutation and offer significant advantages: they are rapid, highly accurate, and can be performed directly on infected plant tissue without the need for time-consuming fungal culturing [1]. They are ideal for large-scale monitoring and early detection of resistance in the field.
Q1: What is the scientific basis for cross-resistance among strobilurin fungicides?
Strobilurin fungicides, also known as Quinone outside Inhibitors (QoIs), share a common biochemical target. They bind to the Qo site of cytochrome b in the mitochondrial complex III, inhibiting cellular respiration and energy (ATP) production [1] [2] [3]. This "site-specific" action means that a single genetic mutation in the pathogen's cytochrome b (Cytb) gene can alter the target site, preventing all QoI fungicides from binding effectively. This mechanism leads to cross-resistance across the entire strobilurin class [3].
The table below summarizes the core properties of this fungicide group:
| Property | Description |
|---|---|
| Fungicide Group | Quinone outside Inhibitors (QoIs) / Strobilurins [2] [3] |
| Common Members | Azoxystrobin, Picoxystrobin, Pyraclostrobin, Trifloxystrobin, Kresoxim-methyl [1] |
| Biochemical Target | Mitochondrial cytochrome bc1 complex (Complex III) at the quinol oxidation (Qo) site [1] [4] [2] |
| Primary Effect | Inhibition of mitochondrial respiration, leading to a blockade of electron transfer and reduced ATP synthesis [1] [4] [2] |
| Primary Resistance Mechanism | Single-point mutations in the cytochrome b (Cytb) gene (e.g., G143A) [4] [3] |
Q2: Are there documented cases of this compound resistance without common Cytb mutations?
Yes, research indicates that resistance can emerge through alternative mechanisms. A 2025 study on Moniliophthora perniciosa demonstrated that the fungus could tolerate high concentrations of strobilurins, including this compound, without any mutations in its Cytb gene [4]. The resistance was linked to a broader metabolic reprogramming, including:
Furthermore, a 2023 study on Neopestalotiopsis clavispora obtained this compound-resistant mutants in the laboratory. Fitness penalty was observed in these mutants, with decreased conidium production and pathogenicity [2].
Q3: What are the standard experimental methods for assessing sensitivity and resistance to strobilurins like this compound?
The following protocols, adapted from recent studies, are standard for determining the sensitivity of fungal pathogens to this compound and for investigating resistance mechanisms [2].
This method determines the effective concentration that inhibits mycelial growth by 50% (EC₅₀).
This protocol is used to check for the most common target-site mutations conferring resistance.
The logical workflow for investigating resistance integrates these protocols and accounts for both known and alternative mechanisms, which can be visualized as follows:
Q1: What are the primary environmental concerns regarding this compound and its metabolites in groundwater?
This compound's environmental persistence and the potential for its metabolites to contaminate groundwater are significant concerns. A key issue is the time lag, often spanning decades, between pesticide application and the appearance of its residues in aquifers. This delay is influenced by the compound's chemical properties and local hydrogeology [1].
The table below summarizes the factors contributing to groundwater contamination risk:
| Concern Factor | Description | Research Findings & Implications |
|---|---|---|
| Environmental Persistence | The compound's resistance to degradation in the environment. | This compound can significantly inhibit the growth of algal cells and chlorophyll synthesis in aquatic organisms like Tetradesmus obliquus, indicating ecotoxicity even after dilution in water bodies [2]. |
| Metabolite Formation | The creation of transformation products as this compound breaks down. | The biodegradation of strobilurin fungicides like this compound by microbes often produces corresponding SF acids, the ecological impact of which requires further investigation [2]. |
| Retardation in Soil | The delay in transport through the unsaturated zone due to sorption. | For moderately polar compounds, retardation times (Ru) in the unsaturated zone can be around a decade. Their degradation products may exhibit even longer retardation times, leading to a prolonged contamination legacy [1]. |
| Complex Degradation Pathways | Multiple and interconnected routes of transformation in the environment. | The temporal trends of degradation products in groundwater do not always mirror the sales data of the parent compound, complicating prediction and management due to varied parent compound sources and sorption processes [1]. |
Q2: How can we quantitatively assess the transport and fate of this compound in groundwater systems?
National-scale studies that synthesize long-term data are essential. The retardation time in the unsaturated zone (Ru) is a critical metric. It can be estimated using a cross-correlation analysis of historical pesticide sales data and the frequency of detection in groundwater, with the sampling year corrected for groundwater age to determine the recharge year [1].
The following diagram illustrates the timeline and key processes from pesticide application to groundwater contamination:
Q3: What are the recommended chromatographic methods for detecting and quantifying this compound and its metabolites in water samples?
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the dominant technique in metabolomics and environmental analysis for compounds like this compound due to its high sensitivity and ability to handle complex mixtures [3].
The workflow for analyzing this compound in environmental samples is as follows:
Q4: Are there any identified biological mechanisms for the detoxification of this compound in the environment?
Yes, recent research has identified specific microorganisms capable of biodegrading this compound. The bacterium Hyphomicrobium sp. H-9 has been isolated and shown to rapidly degrade this compound and other strobilurin fungicides [2].
The key to understanding why picoxystrobin can leach lies in its physical and chemical properties. The data below, sourced from the Pesticide Properties Database, summarizes these characteristics [1].
| Property | Value | Implication for Leaching |
|---|---|---|
| Solubility in Water (at 20°C, pH 7) | 3.1 mg L⁻¹ [1] | Moderate. It can dissolve and move with water in the soil. |
| Octanol-Water Partition Coefficient (Log P) | 3.6 [1] | High. It is strongly hydrophobic, meaning it has a high tendency to bind to soil organic matter rather than remain in water. This generally reduces leaching. |
| Soil Half-Life (DT50) | 7.7 days [1] | Low to Moderate. It can degrade relatively quickly in the soil, which limits the time available for leaching to occur. |
Although direct protocols were not available, one relevant study illustrates a significant pathway for pesticides to enter the environment, which can inform mitigation strategies. Research on the AltEn bioenergy facility demonstrated that processing pesticide-coated seeds can lead to point-source contamination of stream water, sediment, and aquatic life with various pesticides [2]. This highlights that a major mitigation strategy is to prevent point-source contamination from such industrial processes and the disposal of treated seeds.
Based on this compound's properties and general agricultural best practices, you can focus your experimental designs on the following approaches:
I have created a diagram to illustrate this conceptual workflow for developing mitigation experiments.
| Aspect | Details | Source / Crop |
|---|---|---|
| Recommended PHI | 3 days | Cucumber [1] |
| Half-life | 3.4 - 3.7 days | Oriental Melon [2] |
| Maximum Residue (at PHI) | 0.029 mg/kg | Cucumber [1] |
| Chronic Risk Quotient (RQc) | 5.64% - 21.97% (Acceptable) | Cucumber [1] |
| Short-Term Risk Quotient (RQa) | 0.38% (Children) - 2.85% (Adults) (Acceptable) | Cucumber [1] |
| Analytical LOQ | 0.01 mg/kg | Oriental Melon [2] |
For researchers needing to verify residue levels, the following gas chromatography with electron capture detection (GC-ECD) method, adapted from a study on oriental melon, provides a reliable approach [2].
The workflow for this analytical method is summarized in the following diagram:
Q: What is the basis for the 3-day PHI for this compound on cucumbers? A: The 3-day PHI is determined through field residue trials. Studies show that residues of this compound dissipate rapidly, with a half-life of about 3.4 days. By the 3rd day, residue levels fall to 0.029 mg/kg, which is significantly below the maximum residue limit (MRL) of 0.5 mg/kg established in China. Risk assessments confirm that these residue levels pose negligible risk to consumers [1].
Q: How does the dissipation rate of this compound compare to other strobilurin fungicides? A: this compound degrades relatively quickly. In the same cucumber study, pyraclostrobin, another strobilurin fungicide, had a longer half-life of up to 8.2 days [1]. This highlights the importance of compound-specific residue data and underscores that this compound's short persistence contributes to its favorable safety profile when used correctly.
Q: My research involves other cucurbit crops. Is the 3-day PHI universally applicable? A: While the 3-day PHI is scientifically validated for cucumbers, it may not be directly transferable to other crops. For example, a study on oriental melon also demonstrated a short half-life of 3.4-3.7 days for this compound and found no health risks from the application [2]. However, official PHIs can vary by crop and regional regulations. You should consult local regulatory authorities for crop-specific PHIs or conduct supervised field trials to generate the necessary data.
Q1: What is the overall effect of combining picoxystrobin with nitrogen on wheat? A: Adding this compound to a triazole fungicide program and supplementing with nitrogen has been shown to improve disease control, delay leaf senescence, and consistently increase grain yield and thousand-grain weight. While a small reduction in grain protein concentration can sometimes occur, this can be effectively compensated for by applying extra nitrogen, such as foliar urea at anthesis [1].
Q2: How does this compound affect fungal physiology? A: this compound is a Quinone outside inhibitor (QoI) fungicide. Its primary mode of action is to target the cytochrome bc1 complex in the mitochondrial respiration chain, inhibiting electron transport and blocking ATP synthesis. Research on Neopestalotiopsis clavispora has shown that this leads to increased fungal cell membrane permeability and a severe reduction in cellular ATP production [2].
Q3: What is the typical sensitivity range of fungal pathogens to this compound? A: Sensitivity can vary by pathogen species and strain. The table below summarizes the sensitivity of Neopestalotiopsis clavispora, as determined by in vitro assays [2].
| Test Method | Pathogen | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) |
|---|---|---|---|
| Mycelial Growth Inhibition | Neopestalotiopsis clavispora | 0.0062 - 0.0658 | 0.0282 ± 0.0148 |
| Spore Germination Inhibition | Neopestalotiopsis clavispora | 0.0014 - 0.0099 | 0.0048 ± 0.0022 |
This protocol is adapted from established methods for determining the sensitivity of fungal pathogens to this compound [2].
Key Materials:
Procedure:
To investigate the physiological impact of this compound on fungal cells, you can measure ATP biosynthesis and cell membrane permeability [2].
ATP Biosynthesis Assay:
Cell Membrane Permeability Assay:
The diagram below illustrates the experimental workflow for evaluating a fungicide's efficacy and effects.
This protocol outlines how to evaluate the combined effect of this compound and nitrogen on crops like winter wheat [1].
Key Materials:
Procedure:
The diagram below summarizes the established mode of action of this compound at the cellular level.
Q1: What are the typical manifestations of phytotoxicity caused by picoxystrobin? Phytotoxic effects are often transient and observable on the plant's leaves. The specific response can be significantly influenced by the genetic traits of the plant cultivar and local environmental conditions [1]. Symptoms typically persist for a period of 14 to 28 days after application before the plant recovers [1].
Q2: Which factors most significantly influence the risk of phytotoxicity? The available research highlights three primary risk factors [1]:
Q3: What are the major ecotoxicological and environmental concerns identified by regulatory bodies? The European Food Safety Authority (EFSA) peer review identified several critical areas of concern that are highly relevant for comprehensive risk assessment [2]:
The following table summarizes the dissipation profile of this compound in cucumbers, which is useful for understanding its persistence in plants [3].
| Compound | Dissipation Half-life (Days) | Highest Terminal Residue (mg kg⁻¹) | Maximum Residue Limit (MRL) in China (mg kg⁻¹) |
|---|---|---|---|
| This compound | 3.4 | 0.029 | Not Specified |
| Pyraclostrobin | 8.2 | 0.014 | 0.5 |
For researchers designing experiments, the methodology from a 3-year field study on potatoes provides a robust model for assessing phytotoxicity. The workflow can be adapted for different crops or research objectives.
Detailed Methodology [1]:
Experimental Design:
Application Protocols:
Phytotoxicity Assessment & Monitoring:
For researchers investigating the fundamental genetic mechanisms of phytotoxicity, advanced genomic techniques can be employed. The diagram below outlines a general workflow for this type of analysis.
For researchers working with picoxystrobin, here are the fundamental storage and handling parameters gathered from the search results:
| Parameter | Specification / Recommendation |
|---|---|
| Physical State | Solid (cream or white/light yellow colored) [1] [2] |
| Recommended Storage Temperature | 15–25°C (59–77°F) [2]. One supplier also lists -20°C for powder or -80°C for solutions [3]. |
| Storage Environment | Cool, dry place; away from direct sunlight and moisture [2]. Keep container tightly sealed [3]. |
| Packaging | Airtight containers to prevent contamination [2]. Available in 25 kg fiber drums, 50 kg HDPE drums, and bulk containers [2]. |
| Melting Point | 75°C [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents [3]. |
This compound is classified as harmful if swallowed and is very toxic to aquatic life [2] [4] [3]. Implementing the following safety controls in the laboratory is essential:
While the search results do not contain protocols for drug development, one research paper details the methodology for evaluating the inhibitory effect of this compound on fungal pathogens [5]. This workflow can serve as a reference for designing your own microbiological assays.
The diagram below outlines the key steps of this experimental protocol:
Key methodological details from this study [5]:
Q1: What is the primary mode of action of this compound? A1: this compound is a quinone outside inhibitor (QoI) fungicide. It inhibits mitochondrial respiration in fungal pathogens by blocking electron transfer at the bc1 complex, thereby preventing ATP biosynthesis and leading to cell death [1] [5].
Q2: Are there any known stability issues for this compound in solution? A2: The search results do not provide specific stability data for different solvents or under various conditions. One supplier recommends storing solutions at -80°C [3]. For research purposes, it is advisable to conduct stability studies under your specific experimental conditions.
Q3: What is the resistance risk associated with this compound? A3: this compound is classified as a high resistance risk fungicide (FRAC code 11) [1]. While resistant fungal mutants can be generated in a laboratory setting, studies show that these mutants often suffer a fitness penalty, such as reduced conidium production and pathogenicity [5].
Regulatory bodies worldwide establish MRLs to ensure food safety. The following table lists selected MRLs for picoxystrobin in various commodities, as established by the U.S. Environmental Protection Agency (EPA) [1].
| Commodity | MRL (ppm) | Commodity | MRL (ppm) |
|---|---|---|---|
| Almond hulls | 15 | Peanut | 0.1 |
| Alfalfa, forage | 4 | Peanut, hay | 40 |
| Alfalfa, hay | 5 | Tree nut (except hulls) | 0.15 |
| Cottonseed | 4 | Vegetable, fruiting (Crop Group 8-10) | 1.5 |
| Head lettuce | 7 | Vegetable, root (Crop Subgroup 1A) | 0.6 |
| Onion, bulb | 0.8 | Vegetable, tuberous and corm (Crop Subgroup 1C) | 0.06 |
| Onion, green | 15 | Vegetable, leafy (except head lettuce) | 60 |
It is important to note that MRLs are subject to change, and other jurisdictions, such as Japan, have also established or revised their own limits for this compound [2]. Always consult the latest regulations for your target market.
This detailed method for determining this compound residues in oriental melon, as described in a peer-reviewed study, can be adapted for other plant matrices [3].
The workflow below summarizes the main steps of the analytical protocol.
Q1: What can cause low recovery rates during the extraction of this compound?
Q2: How can I confirm the identity of this compound in a sample if the GC-ECD result is ambiguous?
Q3: My chromatogram shows interfering peaks. How can I improve cleanup?
Q4: Where can I find the most up-to-date MRLs for my research?
The table below compares the fungicidal performance and plant physiological effects of picoxystrobin (a strobilurin) and triazole fungicides, based on field and in vitro studies.
| Aspect | This compound (Strobilurin) | Triazole Fungicides | Experimental Context & Results |
|---|---|---|---|
| Primary Mode of Action | Inhibits mitochondrial respiration by binding to the Quinone outside (QoI) site of cytochrome bc1 complex (Complex III) [1] [2]. | Inhibits the demethylation of lanosterol (a precursor to ergosterol) by targeting CYP51 (lanosterol 14α-demethylase) [3] [2]. | Biochemical assays and molecular docking confirm these distinct target sites [3] [1]. |
| Disease Control & Yield | Reduces disease levels, increases yield, and improves Thousand Grain Weight (TKW) in winter wheat [4]. | Effective against a broad spectrum of fungal pathogens; novel derivatives show very high activity (EC₅₀ values as low as 0.12 mg/L against S. sclerotiorum) [3] [4]. | Field trials showed that adding this compound to a triazole program provided consistent benefits in disease control and yield components [4]. |
| Physiological "Green Effect" | Delays senescence of the flag leaf, extending the green leaf area duration [4]. | The specific "green effect" is more characteristic of strobilurins; effect is less pronounced or different. | In wheat, the extension of green leaf area by strobilurins is linked to increased biomass production and grain yield [5] [4]. |
| Resistance Concerns | Target-site resistance (e.g., G143A mutation) is a known issue for QoI fungicides [5]. | Pathogen resistance development is a known challenge, driving the search for new, more effective derivatives [3] [5]. | For tan spot in wheat, some P. tritici-repentis strains show reduced sensitivity to strobilurins and some triazoles [5]. |
Research indicates that the most effective disease management strategies often involve combining different fungicide groups.
Understanding the limitations and risks of each fungicide class is crucial for their sustainable use.
| Consideration | This compound (Strobilurin) | Triazole Fungicides |
|---|---|---|
| Resistance Risk | High risk due to single-site activity. The G143A mutation confers resistance in pathogens like Pyrenophora tritici-repentis [5]. | Resistance development is a major concern, prompting the development of new formulations to combat resistant pathogens [3] [5]. |
| Non-Target & Toxicity | A cell-based study identified this compound as a potential developmental toxicant by inhibiting human neural crest cell (NCC) migration, a critical neurodevelopmental process [1]. | Generally, introducing a pyridine moiety can help reduce toxicity and improve selectivity [3]. Some triazole formulations can cause phytotoxicity in susceptible plants, which can be mitigated with specific solvent and surfactant mixtures [6]. |
For researchers looking to replicate or build upon these studies, here is a summary of key methodological details from the cited literature.
1. In Vitro Antifungal Activity Assay (Novel Triazole Derivatives) [3]
2. Field Trial on Wheat (Fungicide and Nitrogen Interaction) [5]
3. Molecular Docking (Binding Mode to Target Enzyme) [3]
The diagrams below illustrate the core experimental workflow for evaluating novel triazole derivatives and the distinct mechanisms of action for these fungicide classes.
Experimental Workflow for Novel Triazole Derivatives [3]
Distinct Mechanisms of Action of Triazoles and Strobilurins [3] [1] [2]
| Assessment Aspect | Key Findings & Status | Source & Date |
|---|---|---|
| Overall Conclusion | Could not be finalized. Critical concerns identified; no reference values established. | EFSA Peer Review, 2016 [1] |
| Genotoxicity | Unresolved. No conclusion on genotoxic potential; a critical area of concern. | EFSA Peer Review, 2016 [1] |
| Metabolite Toxicity | Unresolved. Clastogenic/aneugenic potential of metabolite IN-H8612 cannot be excluded. | EFSA Peer Review, 2016 [1] |
| Mitochondrial Toxicity | Confirmed. Identified as a potential mitochondrial toxicant in vitro; merits further in vivo study. | Tox21 Program, 2018 [2] |
| EPA Human Health Benchmarks | Not listed. Not among pesticides with established HHBPs in the 2021 database. | US EPA, 2021 [3] |
For researchers designing studies, here is a deeper look into the specific experimental data and identified concerns.
Picoxystrobin is a Quinone outside Inhibitor (QoI) that disrupts mitochondrial function by inhibiting the cytochrome bc1 complex in the electron transport chain [4]. This blockage halts ATP production and can lead to cell death [4].
This mechanism is visualized in the following pathway:
The EFSA peer review could not finalize the human health risk assessment due to several critical data gaps [1]:
The existing data presents both cautions and opportunities for further research:
The table below summarizes key experimental data from a study investigating the residue levels and potential health risks of this compound during tea cultivation and brewing [1].
| Evaluation Parameter | Experimental Data / Finding | Context and Implications |
|---|---|---|
| Dissipation Half-life (Fresh Tea Leaf) | 2.7 - 6.8 days | Indicates a relatively fast degradation under field conditions. The residue level reduces by half within this time frame. |
| Maximum Residue in Green Tea | 15.28 mg/kg | The highest terminal residue level found at a 10-day pre-harvest interval (PHI). |
| Leaching Rate During Brewing | < 35.8% | Less than this percentage of this compound residue in dry tea leaves transfers into the tea infusion. |
| Risk Quotient (Chronic, RQc) | < 1 | The chronic dietary exposure risk is considered acceptable. A value less than 1 indicates a low risk. |
| Risk Quotient (Acute, RQa) | < 1 | The acute dietary exposure risk is considered acceptable. A value less than 1 indicates a low risk. |
| Suggested MRL for Tea | 20 mg/kg | Based on the study, this Maximum Residue Limit (MRL) is suggested to ensure consumption safety. |
The safety data presented above were generated using the following detailed methodologies [1]:
While a full comparative guide is not possible with the current results, here is the available information and identified gaps:
The following diagram illustrates the logical workflow and key determination points for the safety evaluation of this compound in tea, based on the cited study [1].
The available research specifically on tea demonstrates that when used according to the studied guidelines, this compound residues dissipate rapidly and pose a negligible dietary risk.
The most direct comparative data comes from a study on a specific bacterial esterase, StrH, which can degrade all three fungicides. The research quantified the enzyme's catalytic efficiency, providing a clear metric for comparison. The data are summarized in the table below [1].
| Fungicide | Catalytic Efficiency (kcat/Km in μM⁻¹·s⁻¹) | Relative Degradation Rate |
|---|---|---|
| Trifloxystrobin | 196.32 ± 2.30 | Highest (Benchmark) |
| Picoxystrobin | 4.64 ± 0.05 | ~42x slower than Trifloxystrobin |
| Pyraclostrobin | 2.94 ± 0.02 | ~67x slower than Trifloxystrobin |
| Azoxystrobin | (2.41 ± 0.19) × 10⁻² | ~8,100x slower than Trifloxystrobin |
The enzyme StrH initiates degradation through a de-esterification (hydrolytic) reaction. It cleaves the ester bond of the strobilurin molecule, producing the corresponding parent acid as the primary metabolite. This initial step is critical as it detoxifies the fungicide [1]. The following diagram illustrates this general degradation pathway.
The comparative data in the table above was generated using the following standardized experimental protocols, which can be reproduced for further validation [2] [1] [3].
This protocol is used to study the degradation of fungicides by whole bacterial cells [2].
This protocol measures the kinetic parameters of the purified StrH esterase itself [1] [3].
The table below summarizes key experimental findings on the performance of fungicides containing picoxystrobin or pyraclostrobin for managing soybean anthracnose.
| Fungicide (Active Ingredients) | Application Rate | Key Efficacy Findings | Source / Context |
|---|---|---|---|
| This compound + Propiconazole [1] | 0.20% concentration | After 3 sprays, provided maximum disease control (PDC) and lowest disease index (PDI) & AUDPC in a 2-year field study. [1] | Research on novel fungicide mixtures in India [1] |
| Pyraclostrobin [1] | 0.1% concentration | Found to be one of the most effective treatments after multiple applications, with low PDI and high PDC. [1] | Same 2-year study as above, used as a standard check. [1] |
| This compound + Tebuconazole [2] | Not fully specified | Provided high levels of anthracnose control and yields exceeding 51 bags of soybeans/ha when used in an application program. [2] | Field experiment in Brazil evaluating mixture products. [2] |
| Azoxystrobin + Tebuconazole [2] | Not fully specified | Similar to the this compound mixture, provided high control and yield when used in an application program. [2] | Same field experiment in Brazil. [2] |
The data in the table above is derived from field experiments designed to evaluate fungicide efficacy under realistic conditions. Here are the methodologies for the key studies cited:
Experimental Design from ICAR-Indian Institute of Soybean Research (2018-2019) [1]:
Experimental Design from Campo Verde, Brazil (2013/2014) [2]:
The search results highlight several critical points for researchers and agronomists to consider:
The following diagrams illustrate the general experimental workflow for evaluating fungicide efficacy and the integrated strategy for managing soybean anthracnose and fungicide resistance.
Experimental Workflow for Fungicide Efficacy Trials
Integrated Strategy for Anthracnose and Resistance Management
The current search results confirm that both this compound and pyraclostrobin are effective against soybean anthracnose when used in mixtures. However, to make a definitive, direct comparison for your guide, I suggest:
"this compound pyraclostrobin comparative efficacy soybean" or "in vitro toxicity Colletotrichum truncatum".
| Crop / Commodity | Matrix / Sample Type | MRL (ppm) | Half-life (Days) | Terminal Residue (ppm) | Source / Region |
|---|---|---|---|---|---|
| Oriental Melon | Whole Fruit | Not Specified | 3.4 - 3.7 | Not Specified | [1] |
| Watermelon | Whole Fruit | 0.05 (China) | 1.43 - 3.71 | < 0.001 | [2] |
| Watermelon | Flesh | 0.05 (China) | Not Specified | < 0.001 | [2] |
| Vegetable, Fruiting, Group 8-10 | Commodity | 0.70 | Not Applicable | Not Applicable | [3] |
| Vegetable, Cucurbit, Group 9 | Commodity | 0.30 | Not Applicable | Not Applicable | [3] |
| Potato | Tuber, Wet Peel | 0.10 | Not Applicable | Not Applicable | [3] |
| Tree Nut, Group 14-12 | Commodity | 0.08 | Not Applicable | Not Applicable | [3] |
Researchers use robust methods to extract, purify, and quantify this compound residues. Below are protocols from key studies:
Analysis in Oriental Melon (GC-ECD/GC-MS) [1]:
Analysis in Watermelon (QuEChERS/RRLC-MS/MS) [2]:
The following diagram illustrates the general workflow for determining pesticide residues in crops, synthesizing the key steps from the protocols above.
Irritant;Environmental Hazard